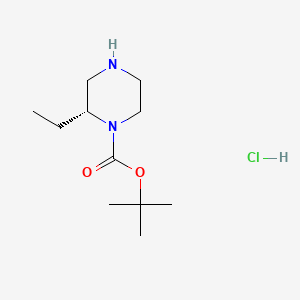

(R)-tert-Butyl 2-ethylpiperazine-1-carboxylate hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

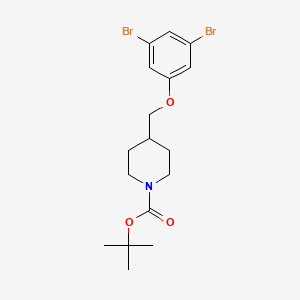

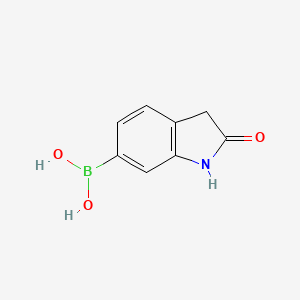

“®-tert-Butyl 2-ethylpiperazine-1-carboxylate hydrochloride” is likely a derivative of piperazine, which is a common scaffold in medicinal chemistry . Piperazine derivatives have been the focus of many researchers due to their wide range of biological activities .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as substituted pyrazoles and indole carboxamides have been synthesized using various strategies . For example, pyrazoles substituted by thiophene moiety could be synthesized during the reaction of chalcone-type compound with phenyl hydrazine hydrochloride via 3 + 2 annulations .Molecular Structure Analysis

The molecular structure of this compound would likely include a piperazine ring, which consists of a six-membered ring containing two nitrogen atoms and four carbon atoms . The “tert-butyl” and “ethyl” groups would be attached to this ring, along with a carboxylate group.Applications De Recherche Scientifique

Synthesis of Bioactive Molecules

The piperazine moiety is a common feature in bioactive molecules due to its versatility and reactivity. The compound can be used as a building block in the synthesis of various bioactive molecules, particularly in the creation of quinolinyl-pyrazoles . These heterocyclic compounds have shown significant promise in pharmacology, offering a range of biological activities that can be harnessed for therapeutic purposes.

Medicinal Chemistry

In medicinal chemistry, R-1-N-BOC-2-ETHYL-PIPERAZINE-HCl serves as a precursor in the synthesis of piperazine-containing drugs . Its role is crucial in optimizing the pharmacokinetic properties of pharmaceuticals, where it acts as a basic and hydrophilic group, enhancing drug solubility and bioavailability.

Kinase Inhibitors

This compound is instrumental in the synthesis of kinase inhibitors. Kinase inhibitors are a class of drugs that block certain enzymes (kinases) and have applications in treating cancer and other diseases. The Buchwald–Hartwig amination is one such synthetic approach where R-1-N-BOC-2-ETHYL-PIPERAZINE-HCl is utilized .

Receptor Modulators

As a receptor modulator, the compound can be used to adjust the interaction of drugs with target macromolecules. This is particularly important in the development of drugs that require precise interaction with biological receptors to exert their therapeutic effects .

C–H Functionalization

Recent advances in synthetic chemistry have highlighted the importance of C–H functionalization of piperazine rings. R-1-N-BOC-2-ETHYL-PIPERAZINE-HCl can be involved in such reactions, leading to a greater diversity of piperazine-containing compounds with potential applications in drug discovery .

Synthesis of Indazole DNA Gyrase Inhibitors

The compound is also used in the synthesis of indazole DNA gyrase inhibitors. These inhibitors are crucial in the development of antibacterial agents, as they interfere with the bacterial DNA replication process .

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

tert-butyl (2R)-2-ethylpiperazine-1-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2.ClH/c1-5-9-8-12-6-7-13(9)10(14)15-11(2,3)4;/h9,12H,5-8H2,1-4H3;1H/t9-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTFFBNCKEZSWAK-SBSPUUFOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CNCCN1C(=O)OC(C)(C)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1CNCCN1C(=O)OC(C)(C)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90662550 |

Source

|

| Record name | tert-Butyl (2R)-2-ethylpiperazine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90662550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.76 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1217443-56-5 |

Source

|

| Record name | tert-Butyl (2R)-2-ethylpiperazine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90662550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 1,8a-dihydroimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B595917.png)

![4-[[(1R,2R)-2-Piperidinocyclohexyl]amino]-3-[4-(trifluoromethyl)anilino]-3-cyclobutene-1,2-dione](/img/structure/B595924.png)

![3-(exo-9-Fluorenylmethoxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-exo-carboxylic acid](/img/no-structure.png)

![1,2,3,4-Tetrahydropyrido[2,3-B]pyrazin-6-OL](/img/structure/B595936.png)